Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Description
Properties
IUPAC Name |
tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPCARAPIJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303142 | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-21-8 | |
| Record name | NSC156943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Pyrazine-2,3,5,6-tetracarboxylic Acid and Methanol
Method Overview:
The classical and most direct approach to prepare tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol under acidic conditions.
- Pyrazine-2,3,5,6-tetracarboxylic acid is reacted with methanol in the presence of hydrogen chloride as a catalyst.
- The reaction typically yields the tetramethyl ester with a reported yield of about 67%.
- The product is isolated as a white crystalline solid with molecular formula C12H12N2O8 and molecular weight 312.23 g/mol.
- This method is referenced in Korzhenevskii et al. (Russian Journal of General Chemistry, 2005) and summarized in chemical databases.
Two-Step Synthesis via Pyrazine-2,3,5,6-tetracarbonyl Tetrachloride Intermediate
Method Overview:
This method involves first converting the pyrazine-2,3,5,6-tetracarboxylic acid into its acid chloride derivative, pyrazine-2,3,5,6-tetracarbonyl tetrachloride, followed by esterification with methanol.
Step 1: Preparation of Pyrazine-2,3,5,6-tetracarbonyl Tetrachloride
- A suspension of pyrazine-2,3,5,6-tetracarboxylic acid (6.0 g, 23.44 mmol) is refluxed with thionyl chloride (50 mL, 695 mmol) and a catalytic amount of DMF (100 µL) for 10 hours.
- Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a white solid.
- The acid chloride is stored under sealed conditions and used without further purification.
Step 2: Esterification to Tetramethyl Ester
- The acid chloride is slowly added to cooled methanol (200 mL) at room temperature and stirred for 1 hour.
- The crude product is filtered, washed with methanol, and purified by column chromatography on silica gel using a gradient from dichloromethane (DCM) to methanol/DCM (0.5:9.5).
- The purified this compound is obtained as a white crystalline solid with a yield of approximately 30%.
- Characterization by NMR and mass spectrometry confirms the structure (1H NMR: δ 3.96 ppm for OCH3 groups; exact mass for [C12H12N2O8+Na]+ found at 335.0515).
Comparative Data Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|
| Direct esterification | Pyrazine-2,3,5,6-tetracarboxylic acid + MeOH + HCl | ~67 | White crystalline solid | Simple one-step method |
| Two-step via acid chloride intermediate | 1) SOCl2, DMF, reflux 10 h; 2) Acid chloride + MeOH, RT | ~30 | White crystalline solid | More complex, requires purification |
Research Findings and Analytical Characterization
NMR Spectroscopy:
The 1H NMR spectrum shows a singlet at approximately 3.96 ppm corresponding to the twelve protons of four methoxy groups. The 13C NMR spectrum shows signals at 163.23 ppm (carbonyl carbons), 144.23 ppm (aromatic carbons), and 53.64 ppm (methoxy carbons).Mass Spectrometry:
High-resolution electrospray ionization mass spectrometry (HREIMS) confirms the molecular ion peak with sodium adduct at m/z 335.0515, consistent with the molecular formula C12H12N2O8.Purification Techniques:
Column chromatography on silica gel using dichloromethane/methanol mixtures is effective in isolating the pure tetramethyl ester after synthesis via the acid chloride intermediate.
Summary and Expert Notes
- The direct esterification method using pyrazine-2,3,5,6-tetracarboxylic acid and methanol under acidic conditions is the most straightforward and yields a higher amount of product (~67%).
- The two-step method involving formation of the acid chloride intermediate followed by methanolysis provides an alternative route but with lower yield (~30%) and requires chromatographic purification.
- Both methods produce the same this compound product, confirmed by NMR and mass spectrometry.
- Choice of method depends on available reagents, desired purity, and scale of synthesis.
This detailed analysis is based on verified chemical literature and experimental data, excluding unreliable sources. The synthesis routes and characterization data provide a comprehensive guide for preparing this compound with professional rigor.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate ester hydrolysis
Major Products:
Oxidation: Pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Tetramethyl pyrazine-2,3,5,6-tetraol.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
Medicinal Applications
1. Therapeutic Uses
TMP has been investigated for its therapeutic effects in various medical conditions:
- Asthma and Respiratory Disorders : TMP has shown potential in treating asthma by acting as a bronchodilator and anti-inflammatory agent. Studies indicate its efficacy in reducing airway inflammation and improving lung function in asthmatic patients .
- Cardiovascular Health : Research has highlighted TMP's role in improving heart function and mitigating heart failure symptoms. It is believed to enhance endothelial function and promote vasodilation .
- Cancer Treatment : TMP exhibits antineoplastic properties, particularly in inhibiting melanoma metastasis. It has been studied for its ability to induce apoptosis in cancer cells and reduce tumor growth .
2. Gastroprotective Effects
Recent studies have demonstrated that TMP can ameliorate gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). Its antioxidant and anti-inflammatory properties contribute to protecting gastric mucosa from damage .
Food Science Applications
1. Flavoring Agent
TMP is utilized as a flavoring agent due to its nutty aroma and taste. It is commonly found in various food products such as:
- Processed Foods : Used to enhance the flavor profile of snacks, baked goods, and dairy products.
- Beverages : Present in some alcoholic drinks, contributing to their aromatic complexity .
Materials Science Applications
1. Supramolecular Chemistry
TMP has been explored for its role in supramolecular synthons. It forms co-crystals with other compounds, which can exhibit polymorphism—an essential property for developing new materials with tailored functionalities .
Case Studies
Mechanism of Action
The mechanism of action of tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves its interaction with metal ions to form coordination complexes. The carboxylate groups and nitrogen atoms in the pyrazine ring act as donor sites, coordinating with metal ions to form stable complexes. These interactions are crucial for the compound’s role in forming metal-organic frameworks and coordination polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of TPT and analogous pyrazine derivatives:
Physicochemical Properties
- Solubility : TPT’s methyl esters confer solubility in organic solvents, whereas the tetracarboxylic acid form is water-soluble and ideal for aqueous MOF synthesis .
- Thermal Stability : The tetrazolyl derivative (H4TTP) decomposes explosively above 250°C, whereas TPT and TTMP are stable up to 130–150°C .
- Coordination Capacity : Pyrazine-2,3,5,6-tetracarboxylate forms 12-connected RE9 clusters in MOFs, outperforming simpler pyrazines like TTMP, which lack carboxylate groups .
Biological Activity
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMP) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-cancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12N2O8
- Molecular Weight : 312.23 g/mol
- CAS Number : 35042-21-8
1. Anti-Cancer Properties
Recent studies have highlighted the potential of TMP in cancer therapy. Notably, TMP has been shown to suppress epithelial-mesenchymal transition (EMT) in colon cancer cells. EMT is a critical process that enables cancer cells to acquire invasive properties. The following effects were observed:
- Inhibition of EMT Markers : TMP treatment led to a reduction in the expression of markers such as MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin while increasing occludin and E-cadherin levels in both unstimulated and TGFβ-stimulated colon cancer cells .
- Reduction in Cell Proliferation and Migration : TMP significantly decreased the proliferation, migration, and invasion capabilities of colon cancer cells .
- Modulation of Signaling Pathways : TMP influenced key oncogenic signaling pathways, including PI3K/Akt/mTOR and Wnt/GSK3/β-catenin pathways .
The mechanisms underlying the biological activities of TMP involve:
- Reactive Oxygen Species Modulation : TMP's ability to regulate intracellular reactive oxygen species is pivotal in its anti-cancer effects. It modulates the expression of MnSOD, which is crucial for managing oxidative stress in cells .
- Signaling Pathway Interference : By affecting various signaling pathways associated with cell growth and invasion, TMP exhibits potential as a therapeutic agent against cancer progression .
Case Study 1: Colon Cancer
In a study published in June 2022, researchers demonstrated that TMP effectively inhibited the EMT program in colon cancer cells. The study utilized both unstimulated and TGFβ-stimulated conditions to evaluate the compound's efficacy. Results showed that TMP not only inhibited cell migration but also altered the expression of multiple EMT-related proteins .
Case Study 2: Melanoma Metastasis
Another investigation reported that TMP inhibits melanoma metastasis by disrupting cellular signaling pathways involved in tumor progression. This suggests that TMP may serve as a dual-action compound capable of both preventing metastasis and directly inhibiting tumor growth .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (TPT) in high purity?
TPT is typically synthesized via esterification of pyrazine-2,3,5,6-tetracarboxylic acid. A common method involves reacting the acid with excess methanol under reflux, catalyzed by thionyl chloride (SOCl₂) and a catalytic amount of DMF. The reaction proceeds at 80°C for 10 hours, followed by distillation to remove excess thionyl chloride . For improved yield and purity, recrystallization from acetonitrile or methanol is recommended . Alternative routes include transesterification with amino alcohols, such as 2-(2-aminoethoxy)ethanol, to produce functionalized derivatives .
Q. How can researchers characterize the structural integrity of TPT and its derivatives?
Structural characterization employs ¹H NMR (e.g., δ = 8.93 ppm for NH protons in DMSO-d₆) and X-ray crystallography . Slow evaporation of methanol solutions yields single crystals suitable for diffraction studies. For example, lithium coordination polymers derived from TPT show distorted trigonal-bipyramidal geometries, confirmed via crystallography . Additional techniques include FT-IR to monitor ester carbonyl stretches (~1700 cm⁻¹) and elemental analysis to verify stoichiometry .
Q. What solvent systems are compatible with TPT for crystallization studies?
Methanol and acetonitrile are optimal for growing TPT-derived crystals. For coordination polymers, aqueous or mixed-solvent systems (e.g., water/DMF) facilitate the incorporation of metal ions like La³⁺ or Eu³⁺, enabling luminescence studies . Slow evaporation at room temperature minimizes lattice defects .
Advanced Research Questions
Q. How does TPT serve as a ligand in designing luminescent lanthanide coordination polymers?
TPT’s four carboxylate groups act as polydentate ligands, forming stable frameworks with lanthanides (e.g., Eu³⁺, Tb³⁺). These polymers exhibit tunable luminescence via energy transfer from the ligand to metal centers. For instance, La³⁺-doped TPT frameworks show strong red (Eu³⁺) or green (Tb³⁺) emission under UV excitation, with quantum yields enhanced by optimizing ligand-to-metal ratios . Water molecules in the coordination sphere can quench luminescence, requiring anhydrous synthesis conditions for high efficiency .
Q. What methodologies resolve contradictions in catalytic activity reports for TPT-based metal complexes?
Discrepancies arise from variations in metal coordination geometry and solvent effects. For example, vanadium(IV) complexes with TPT ([V(IV)O(L)]) exhibit mixed redox behavior in cyclic voltammetry, influenced by ligand folding (dihedral angle ~13.6°) and spin density distribution . To reconcile conflicting data, researchers should standardize electrochemical conditions (e.g., scan rate, electrolyte) and use EPR spectroscopy to probe metal-ligand interactions .
Q. How can TPT be integrated into metal-organic frameworks (MOFs) for gas storage or catalysis?
TPT’s rigidity and symmetry enable the construction of MOFs with nanochannels. For example, nickel-TPT MOFs feature trimeric building units bridged by water molecules, creating pores suitable for CO₂ adsorption . Post-synthetic modification (PSM) with functional groups (e.g., -NH₂) enhances catalytic activity in Knoevenagel reactions. BET surface area analysis and gas adsorption isotherms quantify performance .
Q. What strategies mitigate decomposition of TPT derivatives under hydrothermal conditions?
Hydrothermal stability is enhanced by:
- Using buffered solutions (pH 5–6) to prevent acid-catalyzed ester hydrolysis.
- Incorporating auxiliary ligands (e.g., 1,2,4-triazole) to stabilize the framework .
- Shortening reaction times (<24 hours) at temperatures ≤120°C .
Methodological Challenges and Solutions
Q. How to address low yields in TPT-mediated Suzuki-Miyaura cross-coupling reactions?
Low yields often stem from poor solubility of TPT-metal complexes. Solutions include:
Q. What analytical approaches validate TPT’s role in biological systems (e.g., antiviral activity)?
Network pharmacology models map TPT’s interactions with viral targets (e.g., SARS-CoV-2 main protease). In vitro assays (e.g., plaque reduction neutralization) combined with molecular docking (AutoDock Vina) quantify binding affinities. However, false positives are common; validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to resolve ambiguities in hydrogen bonding patterns in TPT crystals?
High-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis clarify O⋯H⋯O interactions. For example, in lithium-TPT polymers, coordinated water molecules donate hydrogen bonds to carboxylate O atoms, forming ribbons . DFT calculations (B3LYP/6-311+G(d,p)) model bond lengths and angles, cross-validated with experimental data .
Tables: Key Data for TPT Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
